3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane
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Overview
Description
3-[(Piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane is a complex organic compound that features a unique combination of piperidine, thiophene, and thiazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the condensation of piperidine derivatives with thiophene-2-carbonyl chloride, followed by cyclization with thiazepane precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(Piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the thiophene and thiazepane rings may contribute to binding affinity and specificity. The compound’s effects are mediated through pathways involving receptor modulation, enzyme inhibition, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxamide.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Thiazepane derivatives: Compounds like 1,4-thiazepane-3,5-dione and 1,4-thiazepane-2,6-dione.
Uniqueness
3-[(Piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS2/c19-16(15-6-4-11-21-15)18-9-5-10-20-13-14(18)12-17-7-2-1-3-8-17/h4,6,11,14H,1-3,5,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBVUOMHCIFTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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